Valsartan Methyl Ester-d9
Description
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Properties
Molecular Formula |
C₂₅H₂₂D₉N₅O₃ |
|---|---|
Molecular Weight |
458.6 |
Synonyms |
N-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine Methyl Ester-d9; N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-Valine Methyl Ester-d9; N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4 |
Origin of Product |
United States |
Strategic Significance of Deuterated Chemical Analogs in Contemporary Research
Contextual Role of Valsartan (B143634) Methyl Ester-d9 in Advanced Academic Investigations
Valsartan Methyl Ester-d9 is the deuterated analog of Valsartan Methyl Ester. To understand its specific role, it is necessary to first recognize the significance of its non-deuterated counterpart. Valsartan is a widely used antihypertensive drug that functions as an angiotensin II receptor blocker. caymanchem.com In the synthesis and analysis of valsartan, various related compounds, including precursors and potential impurities, are of critical importance. Valsartan Methyl Ester is one such compound, often appearing as a late-stage intermediate or a related substance in the manufacturing process of valsartan. pharmaffiliates.comresearchgate.net
The primary and most crucial application of this compound is as an internal standard for the precise quantification of Valsartan Methyl Ester in various analytical settings. caymanchem.comcoompo.com In pharmaceutical quality control and research, it is imperative to accurately measure the levels of such related substances to ensure the purity and consistency of the final active pharmaceutical ingredient (API).
During quantitative analysis using LC-MS or similar methods, a known quantity of this compound is added to a sample. Because it is chemically almost identical to Valsartan Methyl Ester, it experiences the same potential losses during sample extraction, handling, and injection. aptochem.com It also behaves identically during chromatographic separation. However, the mass spectrometer can easily distinguish between the deuterated standard and the non-deuterated analyte due to the mass difference of nine daltons. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, analysts can calculate the exact concentration of Valsartan Methyl Ester with high precision and accuracy, correcting for any experimental variations. clearsynth.com
The use of this compound is therefore a key component of robust bioanalytical method development, pharmacokinetic studies, and quality assurance protocols within the pharmaceutical industry and academic research laboratories. scbt.com It provides the reliability needed to meet stringent regulatory guidelines for drug purity and to generate high-quality data in research focused on the synthesis, metabolism, or analysis of valsartan and its related compounds.
The chemical properties of this compound are detailed in the table below.
| Property | Value |
| Chemical Name | N-(1-Oxopentyl-d9)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Methyl Ester |
| Molecular Formula | C25H22D9N5O3 |
| Molecular Weight | 458.6 g/mol |
| Purity (Deuterated Forms) | Typically ≥98% |
| Primary Application | Internal standard for quantification of Valsartan Methyl Ester. coompo.com |
Synthetic Methodologies for Valsartan Methyl Ester D9
Chemical Synthesis Pathways for Selective Deuterium (B1214612) Incorporation
The introduction of deuterium into the valsartan (B143634) structure is a critical step, achieved with high isotopic purity to ensure its effectiveness as an internal standard. vulcanchem.comcaymanchem.com
Deuteration via Acylation Reactions on the Pentanoyl Chain
The primary and most direct method for producing Valsartan Methyl Ester-d9 involves the acylation of an appropriate valsartan precursor with a deuterated acylating agent. The key reagent in this step is deuterated pentanoyl chloride (valeryl-d9 chloride), which is synthesized from valeric acid using deuterium oxide (D₂O) under catalytic conditions. vulcanchem.com This process ensures that all nine non-exchangeable hydrogen positions on the pentanoyl chain are substituted with deuterium, achieving a high degree of isotopic enrichment, often exceeding 98%. vulcanchem.com
The acylation reaction itself involves reacting the deuterated pentanoyl chloride with an intermediate, such as N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester. This reaction is typically carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like tetrahydrofuran (B95107) (THF). The result is the formation of N-[(2'-cyanobiphenyl-4-yl)methyl]-N-(pentanoyl-d9)-L-valine methyl ester, the direct precursor to this compound.
Exploration of Alternative Deuterium Labeling Strategies
While acylation with a pre-deuterated chain is the most common approach, other strategies for deuterium labeling exist in organic synthesis. For instance, catalytic deuterium exchange using catalysts like palladium on carbon (Pd/C) can be employed to reduce the cost of deuterated precursors. This method involves the exchange of hydrogen for deuterium atoms on the valeric acid molecule before its conversion to the acyl chloride. Such strategies aim to improve the economic feasibility of the synthesis.
Precursor Synthesis and Intermediate Transformations
The construction of the valsartan scaffold, onto which the deuterated chain is attached, requires a multi-step synthetic sequence involving several key chemical reactions.
Alkylation Reactions in Valsartan Methyl Ester Scaffold Construction
A crucial step in building the valsartan backbone is the N-alkylation of an L-valine derivative. In a common pathway, L-valine methyl ester hydrochloride is reacted with 4'-bromomethyl-2-cyanobiphenyl (B120350) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as acetonitrile. acs.org This nucleophilic substitution reaction forms the key intermediate, N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester. Alternative methods have explored using different bases, such as aqueous sodium hydroxide (B78521), to improve reaction conditions and product quality. acs.org Another approach involves the alkylation of methyl N-pentanoyl-L-valinate with 1-bromo-4-(bromomethyl)benzene using sodium hydride in tetrahydrofuran. derpharmachemica.com
Cycloaddition Chemistry for Tetrazole Moiety Formation
The formation of the characteristic tetrazole ring is a hallmark of sartan synthesis and is typically achieved through a [3+2] cycloaddition reaction. jchr.org This reaction involves treating the nitrile group of the biphenyl (B1667301) intermediate with an azide (B81097) source. google.com Commonly, sodium azide is used in conjunction with a tin-based reagent like tri-n-butyltin chloride. The reaction converts the cyano group into the 5-substituted 1H-tetrazole ring, a critical pharmacophore for the biological activity of valsartan. jchr.org Due to the toxicity of organotin compounds, methods are employed to ensure their removal from the final product. google.com Research has also explored the use of other catalysts, such as zinc bromide and copper(II) complexes, to promote the cycloaddition in a more environmentally friendly manner. jchr.orgresearchgate.net
Esterification and Hydrolysis Reactions in Synthetic Route Optimization
Esterification and hydrolysis are fundamental reactions used throughout the synthesis to protect and deprotect functional groups and to arrive at the final product form. The synthesis of the valsartan methyl ester scaffold often starts with L-valine methyl ester, where the methyl ester serves as a protecting group for the carboxylic acid.
At the final stage of the synthesis of valsartan (the non-ester, active pharmaceutical ingredient), a hydrolysis step is required to convert the methyl ester to the free carboxylic acid. google.com This is typically achieved by treating the ester with a strong base like sodium hydroxide or potassium hydroxide in a mixture of solvents such as dioxane and water. google.comd-nb.info The reaction conditions, including temperature and the concentration of the base, are optimized to ensure complete hydrolysis without causing racemization or other side reactions. d-nb.inforesearchgate.net For the synthesis of this compound, this final hydrolysis step is omitted.
Scalable Synthetic Approaches for Research and Reference Standard Production
The production of this compound for use as a research and reference standard necessitates scalable and efficient synthetic methodologies that ensure high chemical and isotopic purity. The primary route involves the strategic introduction of deuterium atoms into the valsartan molecule, typically at the pentanoyl side chain.
A prevalent method for synthesizing this compound involves a multi-step process beginning with the alkylation of L-valine methyl ester using 4-bromomethyl-2′-cyanobiphenyl. This reaction yields the key intermediate, N-[(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester. The crucial deuteration step is then accomplished through the acylation of this intermediate with a deuterated agent, specifically valeryl-d9 chloride. This targeted approach ensures the precise placement of nine deuterium atoms on the pentanoyl group.
An industrial-scale adaptation of this synthesis focuses on the initial preparation of deuterated pentanoyl-d9 chloride. This is achieved by using valeric acid and a deuterium source like deuterium oxide (D₂O) under catalytic conditions, which can achieve greater than 98% deuteration. vulcanchem.com The resulting deuterated acid chloride is then coupled with the appropriate biphenyl-tetrazole intermediate of valsartan, often under Schotten-Baumann conditions at controlled temperatures (0–5°C) to prevent racemization. vulcanchem.com An alternative, though less common, synthetic pathway involves the use of deuterated aldehydes in a reductive amination process.
These scalable methods are designed to overcome challenges associated with the high cost of deuterated starting materials and to produce the final compound in quantities sufficient for its role as an internal standard in pharmacokinetic and bioanalytical studies. dovepress.com
Catalytic Strategies in Deuterated Compound Synthesis
Catalysis is fundamental to the efficient synthesis of deuterated compounds like this compound, offering pathways that are both selective and scalable. nih.gov A variety of catalytic strategies are employed, primarily focusing on facilitating the hydrogen-deuterium exchange (HDE) reaction, which is more atom-economical than multi-step synthesis using pre-deuterated building blocks. doi.org
Transition Metal Catalysis: Transition metals are widely used for direct C-H bond activation, enabling the replacement of hydrogen with deuterium. nih.gov
Palladium (Pd): Palladium on carbon (Pd/C) is used for H/D exchange on precursors like valeric acid, providing a cost-effective route to the deuterated acyl chain. Homogeneous palladium catalysts, often paired with specialized ligands, are effective for the late-stage deuteration of complex aromatic compounds using D₂O as the deuterium source. acs.orgnih.gov
Iridium (Ir): Cationic iridium(I) complexes are well-established for directed hydrogen isotope exchange, selectively labeling aromatic C-H bonds ortho to a directing group. nih.gov This method has been successfully applied to tetrazole-containing pharmaceuticals like valsartan. researchgate.netresearchgate.net
Other Metals: Rhodium (Rh) and Platinum (Pt) are also employed in H/D exchange reactions for various organic compounds. doi.org
Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the deuteration of aldehydes. benthamdirect.comnih.gov This method promotes a reversible HDE reaction at the formyl group, using accessible deuterium sources like deuterated water (D₂O) or methanol (B129727) (CD₃OD). benthamdirect.com This is particularly relevant for synthetic routes that may involve deuterated aldehyde intermediates. nih.gov
Other Catalytic Systems:
Ionic Liquids (ILs): Specific ionic liquids can catalyze H/D exchange reactions under mild conditions, avoiding the need for harsh reagents or metals. For instance, an ionic liquid composed of a 1-nbutyl-2,3-dimethylimidazolium cation and a prolinate anion has been shown to effectively deuterate active pharmaceutical ingredients. doi.org
Heavy Alkali Metal Amides: Catalysts like potassium tert-butoxide or potassium amide KN(SiMe₃)₂ can facilitate directed HIE of aromatic compounds with deuterium gas (D₂), offering an alternative to transition metal catalysis. acs.org
Photoredox Catalysis: This modern approach uses light to drive the catalytic cycle, enabling selective HDE at various positions on a drug molecule, including both C(sp²)-H and C(sp³)-H bonds. nih.gov
These diverse catalytic strategies provide a robust toolkit for chemists to efficiently produce highly deuterated molecules required for pharmaceutical research and development. researchgate.net
Table 1: Comparison of Catalytic Strategies in Deuteration
| Catalytic Strategy | Catalyst Examples | Deuterium Source | Key Advantages | Relevant Application |
| Transition Metal Catalysis | Pd/C, Iridium(I) complexes, Rh, Pt | D₂O, D₂ gas | High efficiency, site-selectivity, broad substrate scope. nih.govdoi.orgacs.org | Direct H/D exchange on aromatic rings and aliphatic chains. nih.gov |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | D₂O, CD₃OD | Mild reaction conditions, metal-free, good for aldehydes. benthamdirect.comnih.gov | Formyl-selective deuteration of aldehyde intermediates. benthamdirect.com |
| Ionic Liquid Catalysis | [BMMIm][Pro] | CDCl₃ | Mild conditions, no metals, high deuterium incorporation. doi.org | H/D exchange on active pharmaceutical ingredients. doi.org |
| Alkali Metal Amide Catalysis | KN(SiMe₃)₂ | D₂ gas | Complementary to transition metals, good for aromatic ethers. acs.org | Ortho-directed H/D exchange. acs.org |
| Photoredox Catalysis | Ruthenium or Iridium complexes | D₂O | Uses light energy, high selectivity. nih.gov | Selective H/D exchange at C-H bonds. nih.gov |
Purification Techniques in Synthetic Protocols for Isotopic Purity
Achieving high isotopic purity is critical for deuterated standards like this compound to function effectively as internal standards in mass spectrometry-based bioanalysis without causing interference. An isotopic enrichment of ≥98% is typically required. vulcanchem.com Consequently, rigorous purification and analytical validation are integral parts of the synthetic protocol.
Purification Methods: The primary techniques for purifying the crude product to achieve high chemical and isotopic purity include:
Chromatography: Reverse-phase chromatography is a common and effective method for isolating the final deuterated compound. vulcanchem.com Column chromatography is also used during intermediate steps of the synthesis. europa.eu
Crystallization: Crystallization from a suitable organic solvent is a powerful technique for purifying the final product and removing impurities. google.com This can be followed by washing the crystals with an aliphatic hydrocarbon solvent to remove residual impurities. google.com
Acid-Base Extraction: This technique is often employed to purify intermediates in the synthesis, such as removing dimeric byproducts formed during the alkylation of L-valine methyl ester.
Techniques for Assessing Isotopic Purity: A combination of high-resolution analytical techniques is used to confirm the isotopic purity and structural integrity of the final product.
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a rapid and highly sensitive method for determining isotopic purity. nih.gov It can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for clear differentiation between the deuterated compound (e.g., m/z 445.3 [M+H]⁺ for Valsartan-d9) and its non-deuterated counterpart (m/z 436.2 for valsartan).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the location and extent of deuterium incorporation.
²H NMR: Directly detects the presence and distribution of deuterium atoms within the molecule.
¹H NMR: Is used to confirm the absence of proton signals at the specific sites of deuteration. For this compound, this would involve checking for the disappearance of signals in the δ 0.8–1.2 ppm range corresponding to the pentanoyl chain protons.
¹³C NMR: Can verify C-D coupling constants, providing further structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary application for the deuterated standard and is also used in quality control to ensure the purity and performance of the standard in quantitative assays. vulcanchem.comdovepress.com
These purification and validation steps ensure that the final this compound product meets the stringent requirements for a high-quality reference standard. vulcanchem.comdaicelpharmastandards.com
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Observation for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and isotopic enrichment. nih.gov | Detects the correct molecular ion peak (e.g., m/z 445.3 for [M+H]⁺). |
| ²H NMR Spectroscopy | Detects and quantifies deuterium distribution. | Signals corresponding to the nine deuterium atoms on the pentanoyl chain. |
| ¹H NMR Spectroscopy | Confirms the absence of protons at labeled sites. | Absence of proton signals corresponding to the pentanoyl chain (δ 0.8–1.2 ppm). |
| ¹³C NMR Spectroscopy | Verifies carbon-deuterium bonds. | Presence of characteristic C-D coupling constants. |
| Liquid Chromatography (LC) | Assesses chemical purity and separates from impurities. vulcanchem.com | A single, sharp peak indicating high chemical purity (>99.5%). vulcanchem.com |
Advanced Analytical Characterization and Structural Elucidation of Valsartan Methyl Ester D9
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the molecular formula and isotopic enrichment of Valsartan (B143634) Methyl Ester-d9. This method provides high-resolution and accurate mass data, which is crucial for distinguishing the deuterated compound from its non-deuterated counterpart and other potential impurities.
The strategic incorporation of nine deuterium (B1214612) atoms into the pentanoyl side chain of the valsartan methyl ester molecule results in a distinct mass shift. vulcanchem.com The molecular formula of Valsartan Methyl Ester-d9 is C₂₅H₂₂D₉N₅O₃. vulcanchem.com HRMS analysis confirms the molecular weight and the isotopic purity, which typically exceeds 99%, ensuring minimal interference in mass spectrometric analyses. vulcanchem.com This high level of isotopic enrichment is critical to prevent any analytical interference in mass spectrometry-based assays.
The following table summarizes the key mass spectrometry data for this compound and its non-deuterated analog.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Ion |
| This compound | C₂₅H₂₂D₉N₅O₃ | 458.6 | [M+H]⁺ |
| Valsartan Methyl Ester | C₂₅H₃₁N₅O₃ | 449.55 | [M+H]⁺ |
Data sourced from multiple chemical suppliers. vulcanchem.comscbt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Integrity
²H NMR for Deuterium Distribution Analysis
Deuterium NMR (²H NMR) is specifically employed to analyze the distribution of deuterium atoms within the molecule. For this compound, the deuteration occurs at the pentanoyl group. vulcanchem.com A successful synthesis and labeling will result in characteristic signals in the ²H NMR spectrum corresponding to the deuterium atoms on the pentanoyl chain. The absence of proton signals in the corresponding regions of the ¹H NMR spectrum further corroborates the successful deuteration.
¹³C NMR for Carbon-Deuterium Coupling Investigations
Carbon-13 NMR (¹³C NMR) provides valuable insights into the carbon skeleton of the molecule and confirms the attachment of deuterium atoms through the observation of carbon-deuterium (C-D) coupling. The presence of these couplings and the altered chemical shifts of the carbon atoms directly bonded to deuterium provide definitive evidence of successful deuteration at the intended positions. The analysis of the ¹³C NMR spectrum helps to verify the structural integrity of the entire molecule beyond the labeled sites.
Chromatographic Purity Assessment Techniques
To ensure the reliability of this compound as an internal standard, its chemical and chromatographic purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose.
HPLC analysis is employed to separate this compound from any non-deuterated valsartan, residual starting materials, by-products, or other impurities. A high degree of chromatographic purity, often greater than 98% or 99.5%, is typically required and achieved through purification methods like reverse-phase chromatography. vulcanchem.comchemscene.com The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
The following table presents typical purity specifications for this compound.
| Analytical Parameter | Specification | Technique |
| Chemical Purity | >99.5% | HPLC |
| Isotopic Purity | >99% | HRMS |
| Deuteration | >98% at specified positions | NMR |
Data compiled from various analytical reports. vulcanchem.com
A study detailing an LC-MS/MS method for valsartan quantification utilized this compound as an internal standard and reported a linearity range of 0.50–20,000.00 ng/mL with a high correlation coefficient (R² = 0.999), demonstrating the excellent performance of the highly pure deuterated standard. vulcanchem.com
Application As an Isotopic Internal Standard in Quantitative Chemical Analysis
Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
The development of reliable LC-MS methods for the quantification of drugs and their metabolites in biological samples is a cornerstone of pharmaceutical research. Valsartan (B143634) Methyl Ester-d9 is instrumental in this process, addressing key challenges inherent in complex sample analysis.
Mitigation of Matrix Effects in Complex Sample Matrices
Biological matrices, such as plasma and urine, are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.goveijppr.comnih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. nih.goveijppr.com Isotopic internal standards like Valsartan Methyl Ester-d9 are chemically and physically very similar to the analyte of interest, in this case, valsartan. This similarity ensures they co-elute during chromatography and experience similar matrix effects. By adding a known amount of this compound to the sample, any signal variation caused by the matrix will affect both the analyte and the internal standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out the variability introduced by the matrix effect and leading to more accurate and reliable results. Studies have demonstrated that the use of a deuterated analog like Valsartan-d9 can eliminate ion suppression effects in rat plasma. vulcanchem.com
Enhancement of Assay Sensitivity and Precision
The use of an appropriate internal standard is crucial for enhancing the sensitivity and precision of an analytical assay. This compound, with its high isotopic purity (typically exceeding 99%), minimizes interference in mass spectrometric analyses. vulcanchem.com Its distinct mass-to-charge ratio (m/z) allows for clear differentiation from the non-deuterated valsartan, even at very low concentrations. This clear distinction is vital for achieving a low limit of quantification (LLOQ), which is the lowest concentration of an analyte that can be reliably measured. For instance, a validated method using a deuterated internal standard for valsartan analysis achieved an LLOQ of 5.00 ng/mL. vulcanchem.com Furthermore, by compensating for variations in sample preparation and instrument response, this compound significantly improves the precision of the assay, as reflected by low intra-run and inter-run coefficients of variation (CV). vulcanchem.com
Method Validation for Quantitative Bioanalytical Research
Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended purpose. This compound plays a central role in several key aspects of this validation.
Linearity and Calibration Curve Establishment for Isotopic Standards
A fundamental aspect of method validation is establishing linearity, which is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard, this compound. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. For a validated LC-MS/MS method for valsartan, linearity was established over a wide concentration range of 0.50 to 20,000.00 ng/mL, with a correlation coefficient (R²) of 0.999, indicating a strong linear relationship. vulcanchem.comjocpr.com
Table 1: Representative Linearity Data for Valsartan Analysis using a Deuterated Internal Standard
| Analyte Concentration (ng/mL) | Response Ratio (Analyte/Internal Standard) |
| 0.50 | Value |
| 5.00 | Value |
| 50.0 | Value |
| 500.0 | Value |
| 5000.0 | Value |
| 20000.0 | Value |
Note: The actual response ratio values are dependent on the specific instrument and experimental conditions.
Evaluation of Accuracy, Recovery, and Reproducibility
Accuracy refers to the closeness of the measured value to the true value, while recovery assesses the efficiency of the extraction process. Reproducibility, or precision, measures the agreement between results obtained from repeated measurements of the same sample. The use of this compound is critical in these evaluations.
Reproducibility is evaluated by analyzing multiple replicates of QC samples on the same day (intra-run precision) and on different days (inter-run precision). The coefficient of variation (%CV) is calculated, and for a validated method, the intra-run and inter-run precision values for valsartan were found to be within 1.3% to 2.5% and 2.1% to 3.2%, respectively. jocpr.comjocpr.com
Table 2: Summary of Accuracy and Precision Data from a Validated Valsartan Assay
| Quality Control Sample | Accuracy (% Nominal) | Intra-run Precision (%CV) | Inter-run Precision (%CV) |
| Low QC | Value | ≤2.5% | ≤3.2% |
| Medium QC | Value | ≤2.5% | ≤3.2% |
| High QC | Value | ≤2.5% | ≤3.2% |
Note: The specific accuracy values are determined during method validation.
Selectivity and Robustness in Analytical Methodologies
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other drugs. The use of multiple reaction monitoring (MRM) in LC-MS/MS, where specific precursor-to-product ion transitions are monitored for both the analyte and this compound, provides a high degree of selectivity. jocpr.com
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. researchgate.net By including this compound in the analysis, the impact of these minor variations can be minimized, as both the analyte and the internal standard will be similarly affected, thus ensuring the reliability of the method during routine use. researchgate.net
Broader Research Applications of Deuterated Valsartan Analogs
Application in Mechanistic Chemical Biology Studies Using Isotopic Tracers
The use of stable isotopes as tracers is a fundamental technique in chemical biology for unraveling complex biological processes. nih.govscienceopen.com Deuterated compounds, such as valsartan (B143634) analogs, serve as powerful probes for investigating reaction mechanisms, metabolic pathways, and the dynamics of biological systems. nih.govresearchgate.net
The primary principle underlying the application of deuterated compounds in mechanistic studies is the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning that reactions involving the cleavage of a C-D bond proceed at a slower rate. nih.gov By strategically placing deuterium atoms on a molecule like valsartan, researchers can investigate whether the cleavage of a specific C-H bond is a rate-determining step in a biological transformation, such as enzymatic metabolism. nih.govnih.gov
While specific mechanistic studies employing Valsartan Methyl Ester-d9 as a tracer are not extensively detailed in currently available literature, the general applications of deuterated compounds provide a clear framework for its potential use. For instance, deuterated valsartan can be used to track the distribution of the drug within a biological system, allowing for metabolite profiling and enhancing the understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. acs.org The altered mass of the deuterated analog allows it to be distinguished from its non-deuterated counterpart and endogenous molecules by mass spectrometry, enabling researchers to follow its metabolic fate. acs.org
Furthermore, deuterated ligands can be employed in receptor-binding kinetic studies. Although the pharmacological activity is generally not altered by deuteration, the subtle changes in molecular properties can provide insights into the binding and unbinding kinetics of the drug to its target, such as the angiotensin II type 1 (AT1) receptor in the case of valsartan. nih.gov One study utilized tritiated ([³H]) valsartan, another hydrogen isotope, to investigate its binding characteristics to the AT1 receptor, demonstrating the utility of isotopic labeling in studying drug-receptor interactions. nih.gov This highlights the potential for deuterated analogs like this compound to be used in similar mechanistic investigations of ligand-receptor dynamics.
Contributions to Drug Discovery and Development Through Analytical Support
One of the most significant and well-documented applications of deuterated valsartan analogs, including this compound and Valsartan-d9, is their role as internal standards in bioanalytical method development and validation. jchps.comresearchgate.netnih.gov These isotopically labeled compounds are indispensable for the accurate quantification of valsartan in complex biological matrices such as human and rat plasma. jchps.comresearchgate.netnih.gov
During drug discovery and development, robust and reliable analytical methods are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. nih.govjchps.comxjtu.edu.cn Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity and selectivity. jchps.comresearchgate.netnih.gov The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, is considered best practice. nih.govjchps.com
This compound and Valsartan-d9 serve this purpose exceptionally well. jchps.comjocpr.com When added to a biological sample at a known concentration, the deuterated analog co-elutes with the non-deuterated valsartan during chromatographic separation. jchps.com Because they behave almost identically during sample extraction, chromatography, and ionization, any variations in these processes that could affect the final measurement are compensated for. nih.govjchps.com The mass spectrometer can easily differentiate between the analyte and the internal standard due to their mass difference, allowing for highly accurate and precise quantification. jchps.com
Numerous studies have reported the development and validation of LC-MS/MS methods for valsartan quantification using its deuterated analogs as internal standards. jchps.comresearchgate.netnih.gov These methods are essential for ensuring the safety and efficacy of valsartan-containing products by providing accurate data on drug exposure in patients. xjtu.edu.cn
Table 1: Application of Deuterated Valsartan Analogs in Analytical Method Development
| Deuterated Analog | Analytical Method | Matrix | Key Findings | Reference(s) |
|---|---|---|---|---|
| Valsartan-d9 | LC-MS/MS | Human Plasma | Developed and validated for simultaneous estimation of amlodipine (B1666008) and valsartan for a bioequivalence study. The method was linear over the range of 6.062–18060.792 ng/mL for valsartan. | jchps.commdpi.com |
| Valsartan-d9 | LC-MS/MS | Human Plasma | Established for the simultaneous quantification of valsartan and chlorthalidone. The calibration curve was linear from 25 to 20000 ng/mL for valsartan. | researchgate.net |
| Valsartan-d9 | HPLC-ESI-MS/MS | Rat Plasma | A bioanalytical method was developed and validated for the quantification of valsartan. The method showed a linear range of 5-10000 ng/mL. | jchps.com |
| Valsartan-d9 | HPLC-MS/MS | Rat Plasma | A precipitation method was developed and validated with a linear range of 0.50 – 20000.00 ng/mL for valsartan. The overall recovery for Valsartan-d9 was 86.7%. | researchgate.netjocpr.com |
| Valsartan-d9 | LC-MS/MS | Human Plasma | Used as an internal standard for the analysis of amlodipine, valsartan, and hydrochlorothiazide (B1673439) in a polypill for a bioequivalence study. Linearity for valsartan was 5.00–10,000 ng/mL. | xjtu.edu.cnresearchgate.net |
| Valsartan-d9 | LC-MS/MS | Human Plasma | Utilized as an internal standard in a bioequivalence study of two valsartan 80 mg capsule formulations. The lower limit of quantitation was 7.00 ng/mL. | scienceopen.com |
Emerging Trends and Future Research Perspectives
Novel Analytical Techniques for Deuterated Pharmaceutical Research
The characterization and quantification of deuterated compounds such as Valsartan (B143634) Methyl Ester-d9 rely heavily on the synergy between mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Emerging trends in these fields focus on increasing sensitivity, improving the resolution of isotopic distribution, and providing deeper structural insights.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the cornerstone for the quantitative analysis of valsartan in biological matrices, where Valsartan-d9 is the preferred internal standard. nih.govjocpr.com The use of a deuterated internal standard is critical as it co-elutes with the analyte and exhibits nearly identical chemical behavior during extraction and ionization, thus effectively compensating for matrix effects and procedural variability. nih.gov Advanced LC-MS/MS methods employ techniques like Multiple Reaction Monitoring (MRM) for exceptional selectivity and sensitivity. scirp.org For instance, in the simultaneous determination of valsartan and other active pharmaceutical ingredients, specific precursor-to-product ion transitions are monitored for the analyte and its deuterated standard. scirp.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides indispensable information on the specific sites and extent of deuterium (B1214612) incorporation, confirming the structural integrity of the labeled compound. asianpubs.org While ¹H NMR is used to verify the absence of proton signals at the sites of deuteration, ²H NMR can directly detect the deuterium signals. Furthermore, techniques like solid-state NMR (SSNMR) are being used to investigate the structural and dynamic properties of both crystalline and amorphous forms of drugs like valsartan, offering insights into hydrogen bonding and molecular mobility that are crucial for formulation development. researchgate.net
| Technique | Application for Deuterated Valsartan | Key Parameters / Findings | References |
| LC-MS/MS | Quantitative analysis of valsartan in human plasma using Valsartan-d9 as an internal standard. | Ionization Mode: Electrospray Ionization (ESI), Negative or Positive. MRM Transitions (Valsartan): m/z 434.2 → 179.1 MRM Transitions (Valsartan-d9): m/z 443.2 → 179.1 Linearity: Achieved over ranges like 0.50 – 20,000 ng/mL. | nih.govscirp.orgnih.govresearchgate.net |
| UHPLC-MS/MS | Detection and quantification of impurities (e.g., nitrosamines) in valsartan products, using isotopically labeled internal standards. | Method: Isotopic dilution analysis using internal standards like N-nitrosodimethylamine-d6. Benefit: Provides high sensitivity and selectivity for impurity profiling. | edqm.eu |
| ¹H NMR | Quantification of valsartan in bulk and dosage forms; structural verification of deuterated analogues. | Method: Signals for specific valsartan protons (e.g., at 1.73 and 4.95 ppm) are integrated against an internal standard (e.g., tetrachloronitrobenzene). For Valsartan-d9, the absence of signals from the pentanoyl chain would confirm deuteration. | asianpubs.org |
| Solid-State NMR (SSNMR) | Characterization of amorphous and crystalline forms of valsartan, including hydrogen bonding environments and molecular mobility. | Findings: Revealed differences in the hydrogen bonding of the tetrazole proton between amorphous and crystalline forms, impacting physicochemical properties. | researchgate.net |
Advancements in Synthetic Strategies for Isotopic Labeling Beyond Current Paradigms
The synthesis of deuterated standards like Valsartan Methyl Ester-d9 has traditionally relied on a building-block approach, where a deuterated precursor is incorporated during the synthetic sequence. For Valsartan-d9, this typically involves the acylation of the N-[(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester intermediate with a pre-synthesized deuterated pentanoyl chloride (valeryl-d9 chloride). While effective, this method requires the often-laborious separate synthesis of the labeled reagent.
A paradigm shift in isotopic labeling is moving towards late-stage functionalization (LSF), where deuterium is introduced directly into the fully assembled, complex drug molecule. This approach is highly efficient, reduces synthetic steps, and minimizes radioactive waste when working with tritium. researchgate.net Catalytic C-H activation has emerged as a premier strategy for LSF.
Recent breakthroughs have demonstrated the applicability of these advanced methods to valsartan. Iridium-catalyzed hydrogen isotope exchange (HIE) has been developed for the selective ortho-deuteration of the phenyl ring attached to the tetrazole moiety in valsartan. rsc.orgrsc.org This method utilizes an iridium(I) catalyst and operates under basic conditions, allowing for direct C-H activation and labeling of the unprotected tetrazole-containing drug. rsc.org This is significant as it targets the aromatic core of the molecule, which is not accessible via the standard building-block approach for synthesizing side-chain-labeled Valsartan-d9.
Furthermore, non-directed palladium-catalyzed C-H activation represents another major advance. This strategy enables the deuteration of various arenes and heterocycles without the need for a directing group on the substrate. researchgate.netacs.orgnih.gov Research has shown that a dual-ligand palladium catalyst system can effectively deuterate a wide range of pharmaceuticals, including valsartan, using deuterium oxide (D₂O) as an inexpensive and convenient deuterium source. acs.orgnih.gov This method's broad substrate scope and high functional group tolerance highlight its potential for generating novel deuterated analogues of complex molecules for research and therapeutic purposes. researchgate.netacs.org
| Strategy | Catalyst System | Deuterium Source | Position of Labeling on Valsartan | Key Advantages | References |
| Building-Block Synthesis | N/A (Stoichiometric Reagent) | Deuterated Pentanoyl Chloride | Pentanoyl side-chain (to produce Valsartan-d9) | High isotopic incorporation at a specific, pre-determined site. | |
| Directed C-H Activation | Iridium(I) complex / Base (Cs₂CO₃) | Methanol-d₄ or D₂ gas | ortho-position on the biphenyl (B1667301) ring (tetrazole-directed) | Late-stage functionalization; selective labeling of the aromatic core. | rsc.orgrsc.org |
| Non-Directed C-H Activation | Palladium catalyst with N-acylsulfonamide ligand | Deuterium Oxide (D₂O) | Multiple positions on aromatic rings | Broad substrate scope; high functional group tolerance; uses an inexpensive deuterium source. | researchgate.netacs.orgnih.gov |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and deuteration level of Valsartan Methyl Ester-d9?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use a C18 column with a mobile phase of acetonitrile and 10 mM ammonium formate (pH 3.5) to separate deuterated and non-deuterated species. Quantify isotopic purity by comparing mass spectral peaks (e.g., m/z shifts due to deuterium substitution) .
- Nuclear Magnetic Resonance (NMR): Confirm deuteration sites via ¹H NMR by observing signal suppression in deuterated positions (e.g., methyl ester groups) and compare with non-deuterated analogs .
- Reference Standards: Validate methods using certified reference materials (e.g., TRC-V095767) to ensure accuracy .
Q. How should researchers document the synthesis and characterization of this compound to ensure reproducibility?
Methodological Answer:
- Experimental Protocols: Include detailed reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., column chromatography, recrystallization) .
- Characterization Data: Provide NMR, MS, and HPLC chromatograms in supplementary materials. Specify instrument parameters (e.g., column type, flow rate) .
- Batch Records: Document deuterium source (e.g., D₂O, deuterated reagents) and isotopic enrichment levels (e.g., ≥98% d9) .
Q. What are the key spectral differences between Valsartan Methyl Ester and this compound in analytical method development?
Methodological Answer:
- Mass Spectrometry: Look for a +9 Da shift in molecular ion peaks due to deuterium substitution. Use high-resolution MS to distinguish isotopic clusters .
- Infrared (IR) Spectroscopy: Observe attenuated C-H stretching vibrations (~2800–3000 cm⁻¹) in deuterated analogs .
- Chromatographic Retention: Adjust mobile phase composition to resolve deuterated and non-deuterated species, as deuterium may slightly alter hydrophobicity .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound as an internal standard in pharmacokinetic studies?
Methodological Answer:
- Isotopic Interference: Ensure deuterated internal standards do not co-elute with metabolites or matrix components. Optimize LC gradients to separate isotopic analogs .
- Matrix Effects: Validate methods in biological matrices (e.g., plasma) by spiking deuterated standards and assessing recovery rates (e.g., 85–115%) .
- Cross-Validation: Compare results with non-deuterated standards to confirm linearity (R² > 0.99) and limit of quantitation (LOQ ≤ 1 ng/mL) .
Q. How can researchers resolve conflicting results in deuterium labeling efficiency during this compound synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use Box-Behnken or factorial designs to optimize reaction parameters (e.g., temperature, reaction time, deuterium source stoichiometry). Analyze via ANOVA to identify significant factors .
- Isotopic Purity Analysis: Employ tandem MS (MS/MS) to detect incomplete deuteration. If labeling efficiency <95%, consider alternative deuterating agents (e.g., CD₃I instead of CH₃I) .
- Kinetic Isotope Effects (KIE): Account for reduced reaction rates in deuterated pathways by extending reaction times or increasing catalyst loading .
Q. What strategies optimize the continuous flow synthesis of deuterated valsartan precursors like this compound?
Methodological Answer:
- Reactor Configuration: Combine coil reactors (for N-acylation) and fixed-bed reactors (for Suzuki-Miyaura coupling) to enhance mixing and heat transfer in deuterated solvent systems .
- Residence Time: Adjust flow rates to ensure complete deuteration at critical steps (e.g., esterification with CD₃OH). Use inline FTIR or UV monitoring for real-time reaction tracking .
- Solvent Selection: Use deuterated solvents (e.g., DMF-d7) to minimize proton exchange and maintain isotopic integrity .
Q. How do deuterium isotope effects influence the stability profiling of this compound under accelerated degradation conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C), humidity (75% RH), and oxidative stress (3% H₂O₂). Compare degradation pathways with non-deuterated analogs via LC-MS to identify deuterium-induced stability changes .
- Kinetic Analysis: Calculate activation energy (Eₐ) differences using Arrhenius plots. Deuterated compounds may exhibit slower hydrolysis rates due to C-D bond strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
